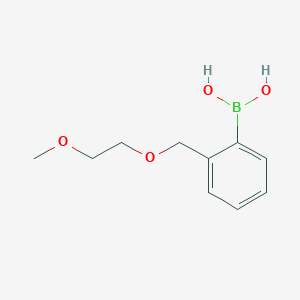

(2-((2-Methoxyethoxy)methyl)phenyl)boronic acid

Übersicht

Beschreibung

(2-((2-Methoxyethoxy)methyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C10H15BO4 and its molecular weight is 210.04 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(2-((2-Methoxyethoxy)methyl)phenyl)boronic acid is a member of the boronic acid family, known for its unique structural features that confer significant biological activity. This compound has garnered attention in medicinal chemistry due to its ability to interact with various biological targets, particularly enzymes. This article summarizes the biological activities of this compound, supported by research findings, case studies, and relevant data tables.

- Molecular Formula : CHBO

- Molecular Weight : Approximately 210.04 g/mol

- Structural Characteristics : The presence of the methoxyethoxy group enhances solubility and reactivity, making it a valuable compound in drug design and organic synthesis.

Boronic acids, including this compound, primarily function as enzyme inhibitors. They form reversible covalent bonds with diols and hydroxyl-containing compounds, which enables them to interact with the active sites of various enzymes. Notably, this compound has shown potential in inhibiting serine proteases and glycosidases, which are critical in numerous metabolic pathways .

Anticancer Properties

Research indicates that this compound may play a role in cancer therapy by targeting specific ion channels involved in tumor growth. Studies have shown that derivatives of boronic acids can inhibit cancer cell proliferation by disrupting metabolic processes .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit β-lactamases, enzymes that confer antibiotic resistance. A study highlighted the effectiveness of phenylboronic acid derivatives as inhibitors of Klebsiella pneumoniae carbapenemase (KPC-2), with some demonstrating Ki values as low as 0.032 μM . This suggests a strong potential for developing new antibiotics that can overcome resistance mechanisms.

Antibacterial and Antiparasitic Activity

Boronic acids have also shown promise as antibacterial agents by inhibiting bacterial growth through various mechanisms, including the blockade of protein synthesis via leucyl-tRNA synthetase inhibition . Additionally, some derivatives are undergoing clinical trials for antifungal and antiparasitic applications, indicating their broad therapeutic potential .

Data Table: Biological Activity Summary

Case Studies

- Inhibition of KPC-2 : A series of phenylboronic acid derivatives were synthesized and tested for their ability to potentiate the activity of cefotaxime against E. coli expressing KPC-2. The results indicated that several compounds significantly enhanced antibiotic efficacy, highlighting the utility of boronic acids in overcoming antibiotic resistance .

- Anticancer Applications : In vitro studies demonstrated that this compound derivatives could effectively inhibit cell growth in prostate cancer models by targeting ion channels associated with cell proliferation .

Wissenschaftliche Forschungsanwendungen

Structure and Composition

- Chemical Formula : C10H15BO4

- Molecular Weight : 198.04 g/mol

- Functional Groups : Boronic acid group, methoxyethoxy substituent.

Physical Properties

- Appearance : Typically a white to off-white solid.

- Solubility : Soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).

Organic Synthesis

(2-((2-Methoxyethoxy)methyl)phenyl)boronic acid is primarily utilized in various coupling reactions, particularly the Suzuki-Miyaura coupling, which is essential for forming carbon-carbon bonds. This reaction is pivotal in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

Reaction Mechanism

The mechanism involves the formation of a palladium-boron complex that facilitates transmetalation with an organic halide. The unique electronic properties of the methoxyethoxy group enhance the reactivity of the boronic acid, making it an effective reagent.

Medicinal Chemistry

Boronic acids have shown promise in medicinal applications, particularly as proteasome inhibitors and in cancer therapy.

Case Studies:

-

Proteasome Inhibition : Research indicates that boronic acid derivatives can inhibit proteasome activity, crucial for regulating protein degradation in cancer cells. For instance, studies have reported IC50 values indicating potent inhibitory effects against various cancer cell lines:

Compound Target IC50 (nM) Bortezomib Proteasome 7.05 Compound X Proteasome 8.21 - Boron Neutron Capture Therapy (BNCT) : Boron compounds are investigated for their potential use in BNCT, a targeted cancer treatment that uses boron-containing drugs to selectively destroy cancer cells when exposed to thermal neutrons.

Material Science

In material science, boronic acids are used for developing advanced materials such as hydrogels and drug delivery systems. The ability of boronic acids to form reversible covalent bonds with diols allows for the design of smart materials that can respond to environmental stimuli.

Example Application:

- Drug Delivery Systems : Boronic acids can be incorporated into hydrogels that release therapeutic agents in a controlled manner. Research has shown that modifying hydrogels with boronic acids enhances their drug loading capacity without compromising their structural integrity.

Summary of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Organic Synthesis | Suzuki-Miyaura coupling | Effective for carbon-carbon bond formation |

| Medicinal Chemistry | Cancer therapy (proteasome inhibitors) | Potent inhibitors with low IC50 values |

| Material Science | Drug delivery systems | Enhanced drug loading and release properties |

Eigenschaften

IUPAC Name |

[2-(2-methoxyethoxymethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO4/c1-14-6-7-15-8-9-4-2-3-5-10(9)11(12)13/h2-5,12-13H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZPRANQGQMHIFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1COCCOC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10681349 | |

| Record name | {2-[(2-Methoxyethoxy)methyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858126-53-1 | |

| Record name | {2-[(2-Methoxyethoxy)methyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.